molecular formula C8H6ClN3 B1381839 3-(Chloromethyl)-1,2,4-benzotriazine CAS No. 1431931-52-0

3-(Chloromethyl)-1,2,4-benzotriazine

Cat. No.: B1381839
CAS No.: 1431931-52-0
M. Wt: 179.6 g/mol
InChI Key: YYXVIHJTRIXNQO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines. This compound is characterized by the presence of a chloromethyl group attached to the benzotriazine ring. Benzotriazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2,4-benzotriazine typically involves the chloromethylation of 1,2,4-benzotriazine. This process can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature and anhydrous environment to ensure the successful formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as hydroxymethyl, aminomethyl, or thiomethyl benzotriazines are formed.

    Oxidation Products: Oxidized derivatives with functional groups like carboxyl or aldehyde groups.

    Reduction Products: Methyl-substituted benzotriazines.

Scientific Research Applications

3-(Chloromethyl)-1,2,4-benzotriazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use it to study the interactions of benzotriazine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-benzotriazine involves its interaction with molecular targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1,2,4-benzotriazine is unique due to its benzotriazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(chloromethyl)-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-8-10-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVIHJTRIXNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431931-52-0
Record name 3-(chloromethyl)-1,2,4-benzotriazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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